3,3,4,4,5,5,5-Heptafluoropentan-2-ol

Description

Overview of Fluorinated Alcohols in Modern Chemistry

Fluorinated alcohols are organic compounds where at least one hydrogen atom has been replaced by a fluorine atom. This substitution dramatically alters the molecule's properties, including its acidity, hydrogen-bonding capabilities, and solvent behavior.

The exploration of organofluorine chemistry began in the late 19th and early 20th centuries, with the initial focus on the synthesis and characterization of simple fluorinated molecules. The development of fluorinated alcohols as useful chemical entities gained momentum in the mid-20th century, alongside the broader expansion of fluorine chemistry driven by applications in materials science and pharmaceuticals. Researchers discovered that these alcohols possessed a unique combination of properties, such as high polarity and low nucleophilicity, making them valuable for studying reaction mechanisms and as specialized solvents.

The presence of a perfluoroalkane group, such as the heptafluoropropyl group in 3,3,4,4,5,5,5-Heptafluoropentan-2-ol, imparts several distinctive chemical characteristics:

Increased Acidity: The strong electron-withdrawing effect of the fluorine atoms stabilizes the corresponding alkoxide ion, making fluorinated alcohols significantly more acidic than their non-fluorinated analogs.

Enhanced Hydrogen Bonding: The polarized O-H bond in fluorinated alcohols makes them potent hydrogen bond donors. This ability to form strong hydrogen bonds is a key factor in their solvent properties.

Low Nucleophilicity: Despite being protic, the steric bulk and electron-withdrawing nature of the perfluoroalkyl group reduce the nucleophilicity of the oxygen atom.

Unique Solubility Profiles: Fluorinated alcohols often exhibit miscibility with both polar and non-polar solvents, creating unique solvent systems.

These properties are summarized in the table below for two common fluorinated alcohols, Trifluoroethanol (TFE) and Hexafluoroisopropanol (HFIP), which serve as representative examples of this class of compounds.

| Property | Trifluoroethanol (TFE) | Hexafluoroisopropanol (HFIP) |

| pKa | 12.4 | 9.3 |

| Boiling Point | 77-80 °C | 59 °C |

| Density | 1.39 g/cm³ | 1.596 g/cm³ |

Fluorinated alcohols have emerged as "magic" solvents in various chemical transformations. nih.gov Their ability to stabilize charged intermediates and transition states through strong hydrogen bonding, coupled with their low nucleophilicity, allows for reactions to proceed under milder conditions and often with enhanced selectivity. nih.govsigmaaldrich.com They are particularly effective in promoting reactions that are sluggish in conventional solvents, such as certain C-H functionalizations, oxidations, and cycloadditions. nih.govsigmaaldrich.com

Classification and Structural Characteristics of this compound

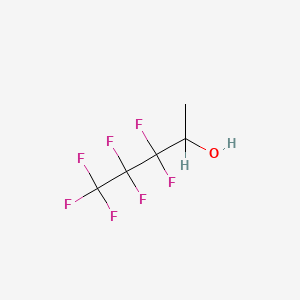

This compound is a partially fluorinated secondary alcohol. Its structure consists of a five-carbon chain with a hydroxyl group on the second carbon and seven fluorine atoms attached to the third, fourth, and fifth carbons.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 375-14-4 |

| Molecular Formula | C5H5F7O |

| Molecular Weight | 214.08 g/mol |

| InChIKey | RBPHBIMHZSTIDT-UHFFFAOYSA-N |

Structural isomers have the same molecular formula but different structural arrangements. A key isomer of this compound is 3,3,4,4,5,5,5-Heptafluoropentan-1-ol. The primary difference between these two molecules is the position of the hydroxyl group. In the "-2-ol" isomer, the hydroxyl group is on a secondary carbon, while in the "-1-ol" isomer, it is on a primary carbon. This difference in structure leads to variations in their physical and chemical properties.

| Property | This compound | 3,3,4,4,5,5,5-Heptafluoropentan-1-ol |

| CAS Number | 375-14-4 scbt.com | 755-40-8 scbt.com |

| Molecular Formula | C5H5F7O scbt.com | C5H5F7O scbt.com |

| Molecular Weight | 214.08 g/mol scbt.com | 214.08 g/mol scbt.com |

| Boiling Point | Not readily available | 84.1±35.0 °C at 760 mmHg |

| Density | Not readily available | 1.506 g/cm³ sigmaaldrich.com |

A notable structural feature of this compound is the presence of a chiral center at the second carbon atom (C2). This carbon is attached to four different groups: a hydrogen atom, a hydroxyl group, a methyl group, and a heptafluoropropyl group. The presence of this chiral center means that the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers will have identical physical properties such as boiling point and density, but they will rotate plane-polarized light in opposite directions and may exhibit different biological activities and reactivities in chiral environments. The synthesis of this alcohol without the use of a chiral catalyst or resolving agent would typically result in a racemic mixture, containing equal amounts of both enantiomers.

Current Research Landscape and Unaddressed Challenges Pertaining to this compound

While extensive research on long-chain PFAS is prominent, the specific body of literature for this compound is more limited. The current research landscape is therefore best understood by examining the broader context of partially fluorinated alcohols and identifying areas where this specific compound is relevant.

Current Research Findings and Directions:

Synthetic Chemistry: Research involving partially fluorinated alcohols focuses on their use as versatile intermediates. fluorine1.ru The secondary alcohol group in this compound can be a target for various chemical transformations. For example, studies have demonstrated efficient methods for the direct conversion of secondary alcohols into fluorides using reagents like n-perfluorobutanesulfonyl fluoride (B91410), a reaction that proceeds with high yield and stereochemical control. organic-chemistry.org Such research is vital for creating new organofluorine molecules for pharmaceutical or material science applications.

Environmental Science: A significant area of research is the environmental fate and transport of PFAS precursors. itrcweb.org Studies have identified that residual, unreacted fluorinated alcohols can be present in various commercial polymers and surfactants. researchgate.net These residuals can be released into the environment and potentially degrade into more persistent perfluorinated acids. Research focuses on understanding these degradation pathways and developing methods to quantify the presence of precursors like this compound in environmental and commercial samples. researchgate.netitrcweb.org

Unaddressed Challenges:

Limited Compound-Specific Data: A primary challenge is the scarcity of detailed experimental data specifically for this compound. Comprehensive studies on its environmental persistence, bioaccumulation potential, and complete degradation pathways are not widely available in public literature.

Elucidation of Degradation Pathways: While it is understood that fluorinated alcohols can be precursors to other PFAS, the precise atmospheric and biological degradation mechanisms for this specific short-chain, secondary alcohol are not fully elucidated. Understanding the reaction intermediates and final products is crucial for accurate environmental risk assessment.

Advanced Analytical Methods: The development of robust and sensitive analytical techniques to detect and quantify this compound at trace levels in complex matrices (e.g., water, soil, consumer products) remains an ongoing challenge. This is essential for monitoring its environmental presence and understanding its sources.

Synthesis Optimization: While the compound is commercially available, indicating established synthetic routes, research into more efficient, cost-effective, and environmentally benign synthesis methods is a continuous challenge, particularly if new, large-scale applications are discovered. fluorine1.ruresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropentan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5F7O/c1-2(13)3(6,7)4(8,9)5(10,11)12/h2,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBPHBIMHZSTIDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(F)(F)F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30880135 | |

| Record name | 1-Perfluoropropylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-14-4 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-2-pentanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=375-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropentan-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 375-14-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3630 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Perfluoropropylethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30880135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-heptafluoropentan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3,4,4,5,5,5 Heptafluoropentan 2 Ol and Its Analogs

Established Synthetic Pathways to Fluorinated Alcohols

The introduction of fluorine into organic molecules can profoundly alter their physical, chemical, and biological properties. Consequently, a variety of methods have been developed to synthesize fluorinated alcohols, ranging from the reduction of corresponding ketones to the use of organometallic reagents and direct fluorination techniques.

Reduction Strategies of Fluorinated Ketones (e.g., 3,3,4,4,5,5,5-Heptafluoropentan-2-one)

A primary and straightforward route to fluorinated secondary alcohols is the reduction of the corresponding fluorinated ketones. The strong electron-withdrawing nature of fluoroalkyl groups makes the carbonyl carbon of a fluorinated ketone highly electrophilic, facilitating its reduction. Common reduction strategies include catalytic hydrogenation and the use of hydride reagents.

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. It is a widely used industrial process known for its high efficiency and atom economy. For fluorinated ketones, specific catalyst systems, including Pt-Ni alloys, have been developed to achieve high diastereoselectivity in the hydrogenation of substituted olefins, a technology that can be adapted for ketone reduction. nih.gov

Hydride Reagents: Metal hydrides are common laboratory reagents for the reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol, that readily reduces aldehydes and ketones. masterorganicchemistry.comchemguide.co.uk It is effective for converting fluorinated ketones to their corresponding alcohols. masterorganicchemistry.comorganic-chemistry.org For more sterically hindered or less reactive ketones, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be employed.

Stereoselective Reduction: In the synthesis of chiral fluorinated alcohols, stereoselectivity is crucial. Asymmetric reduction of prochiral fluorinated ketones can be achieved using chiral catalysts. Oxazaborolidine-based catalysts (CBS reduction) have been successfully used for the enantioselective reduction of trifluoromethyl ketones. mdpi.com Furthermore, biocatalysis employing ketoreductase (KRED) enzymes offers a green and highly selective alternative, capable of producing chiral fluorinated alcohols with excellent enantiomeric excess (>98%) under mild conditions. nih.govalaska.edualaska.edu

| Method | Typical Reagents/Catalysts | Solvent | Key Advantages | Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂, Pt/C, Pd/C, Raney Ni | Methanol, Ethanol, Cyclohexane | High atom economy, scalable | Requires pressure equipment, potential for dehalogenation |

| Hydride Reduction | NaBH₄, LiAlH₄ | Methanol, Ethanol, THF, Diethyl Ether | Mild conditions, high yields, common lab procedure masterorganicchemistry.com | Stoichiometric waste, LiAlH₄ is highly reactive |

| Asymmetric CBS Reduction | Chiral oxazaborolidine, BH₃ | THF | Good to high enantioselectivity (ee) mdpi.com | Requires cryogenic temperatures for high ee |

| Biocatalytic Reduction | Ketoreductases (KREDs), NADPH/NADH | Aqueous buffer/co-solvent | Excellent enantioselectivity (>98% ee), environmentally benign nih.gov | Substrate specificity, requires enzyme screening |

Approaches Involving Organometallic Reagents with Fluorinated Precursors

Organometallic reagents, such as Grignard and organolithium reagents, are powerful nucleophiles used for forming new carbon-carbon bonds. khanacademy.org Their reaction with fluorinated electrophiles provides a versatile pathway to fluorinated alcohols. uio.no

A common strategy involves the reaction of a perfluoroalkyl Grignard reagent with a non-fluorinated aldehyde or ketone. rsc.org For instance, heptafluoropropylmagnesium iodide can be prepared and reacted with various aldehydes to yield the corresponding secondary alcohols. researchgate.net The high reactivity of Grignard reagents necessitates careful control of reaction conditions, such as using anhydrous solvents like diethyl ether or tetrahydrofuran (B95107) (THF) and often low temperatures to prevent side reactions. rsc.orgnih.gov

These perfluoroalkyl organometallics can be synthesized through a metal-halogen exchange reaction. nih.govmnstate.edu The selection of solvent, temperature, and reaction time is critical for the successful preparation and subsequent reaction of these thermally sensitive intermediates. nih.gov For example, reactions are often conducted at temperatures ranging from -70°C to room temperature to ensure the stability of the reagent and achieve high yields. mnstate.edu

Direct Fluorination Techniques and Challenges

Direct fluorination involves the introduction of a fluorine atom into a molecule that does not already contain one at the desired position. While appealing for its directness, this approach is fraught with challenges.

Deoxyfluorination of Alcohols: One of the most common "direct" methods to obtain fluoroalkanes is the dehydroxylative fluorination of alcohols. Reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor are used for this transformation, which typically proceeds under mild conditions. nsf.gov However, these reagents can be unstable and their use is often complicated by limited functional group tolerance and side reactions like elimination. mdpi.com More recent reagents like PhenoFluor have been developed to offer a better safety profile and higher chemoselectivity for the deoxyfluorination of complex primary, secondary, and tertiary alcohols. mdpi.com Another modern approach employs a combination of a phosphorus triamide for base-free alcohol activation, a fluoride (B91410) donor, and a borane (B79455) catalyst to shuttle the fluoride, enabling the preparation of stereoinverted products. alaska.edu

Electrophilic Fluorination: Reagents like Selectfluor (F-TEDA-BF₄) are used as an electrophilic fluorine source. These are often employed in combination with metal catalysts or photocatalysts to achieve fluorination of various substrates. numberanalytics.com However, these methods are more commonly applied to the synthesis of α-fluoroketones or the fluorination of alkenes and are less frequently used for the direct synthesis of fluorinated alcohols from hydrocarbon precursors. nih.gov

Challenges: The primary challenges in direct fluorination include:

Selectivity: The high reactivity of many fluorinating agents makes it difficult to control the position and degree of fluorination, often leading to a mixture of products. alaska.edu

Harsh Conditions: The use of elemental fluorine (F₂) is highly exothermic and can lead to the degradation of the organic substrate, requiring specialized equipment and extreme dilution. mnstate.edu

Safety: Many fluorinating reagents are toxic, corrosive, or thermally unstable. nsf.gov

Functional Group Tolerance: The reactivity of fluorinating agents can be incompatible with many common functional groups, limiting the substrate scope. mdpi.comalaska.edu

Targeted Synthesis of 3,3,4,4,5,5,5-Heptafluoropentan-2-ol

The synthesis of the specific target molecule, this compound, can be efficiently achieved through the established pathways of ketone reduction and organometallic addition.

Development of Efficient and Selective Routes to the Compound

Grignard Reagent Route: A highly effective and selective route involves the reaction of a heptafluoropropyl Grignard reagent with acetaldehyde (B116499). researchgate.net In this synthesis, heptafluoropropylmagnesium iodide is prepared in situ and then reacted with acetaldehyde in butyl ether at low temperatures (-50 °C). This nucleophilic addition to the carbonyl carbon of the aldehyde directly yields the desired secondary alcohol, this compound, in good yields of 40-45%. researchgate.net This method is advantageous as it constructs the carbon skeleton and introduces the hydroxyl group in a single step.

Ketone Reduction Route: An alternative efficient route is the reduction of the precursor ketone, 3,3,4,4,5,5,5-heptafluoropentan-2-one. This ketone can be synthesized by reacting heptafluoropropylmagnesium iodide with acetyl chloride. researchgate.net The subsequent reduction of the highly electrophilic ketone can be readily accomplished using standard reducing agents like sodium borohydride in an alcoholic solvent to give the target alcohol in high yield. masterorganicchemistry.com For asymmetric synthesis, enzymatic reduction with a suitable ketoreductase could provide access to enantiomerically pure (R)- or (S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol. nih.gov

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing yield and selectivity while minimizing side products. For the synthesis of this compound, particularly via the Grignard pathway, several factors are critical.

Temperature: Low temperatures are crucial for the stability of perfluoroalkyl Grignard reagents and to control the reaction's exothermicity. The synthesis of this compound has been reported at -50 °C. researchgate.net Running the reaction at higher temperatures could lead to decomposition of the Grignard reagent and an increase in side products.

Solvent: The choice of solvent is critical for the formation and stability of Grignard reagents. Ethereal solvents like diethyl ether and tetrahydrofuran (THF) are essential as they solvate the magnesium center, stabilizing the reagent. nih.gov In the reported synthesis of the target compound, butyl ether was used. researchgate.net Recent studies have also explored deep eutectic solvents (DES) for Grignard reactions, which have shown improved reactivity and selectivity even at room temperature, though this has not been specifically applied to this synthesis. rsc.org

Reagent Stoichiometry and Addition Order: Using a slight excess of the Grignard reagent can help ensure the complete consumption of the aldehyde. rsc.org The order of addition is also important; typically, the aldehyde is added slowly to the solution of the Grignard reagent to maintain a low concentration of the electrophile and control the reaction rate. For some asymmetric additions, a two-stage addition of the Grignard reagent for sequential ligand deprotonation and nucleophilic attack has been shown to improve enantioselectivity.

| Parameter | Condition | Effect on Reaction | Rationale/Example |

|---|---|---|---|

| Temperature | Low (-78 to -50 °C) | Increases yield and selectivity, enhances reagent stability | Perfluoroalkyl Grignard reagents are thermally unstable. nih.gov |

| High (Room Temp) | Decreases yield, promotes side reactions/decomposition | Can be viable in specific solvent systems like DES. rsc.org | |

| Solvent | Ethereal (THF, Diethyl Ether) | Essential for Grignard reagent formation and stability | Lone pair electrons from ether stabilize the Mg center. nih.gov |

| Non-polar (Toluene) | Can be used with additives or for specific applications | Used in certain asymmetric additions with chiral ligands. | |

| Addition Mode | Aldehyde to Grignard | Better control of exotherm, minimizes side reactions | Standard procedure for controlling reactive additions. |

| Grignard to Aldehyde | Can lead to localized high concentrations and side products | Less common but used in specific flow chemistry setups. | |

| Additives/Catalysts | Lewis Acids (e.g., MgBr₂) | Can alter stereoselectivity and reaction rate | Used to chelate substrates and direct nucleophilic attack. |

Green Chemistry Principles in the Synthesis of this compound

The synthesis of this compound, a crucial intermediate in various chemical industries, is traditionally achieved through the reduction of its corresponding ketone, 1,1,1,2,2,3,3-heptafluoropentan-2-one. The application of green chemistry principles to this transformation aims to address concerns associated with hazardous solvents, waste generation, and energy consumption.

Solvent-Free or Environmentally Benign Solvent Approaches

A significant focus in greening the synthesis of this compound is the replacement of conventional volatile organic compounds (VOCs) with more sustainable alternatives. The ideal approach is to conduct reactions under solvent-free conditions, which can lead to increased reaction rates, reduced waste, and simplified purification processes.

While specific solvent-free industrial processes for the synthesis of this compound are not widely published, the principles of solvent-free organic synthesis are well-established and applicable. For instance, solid-state reactions, where reactants are mixed directly without a solvent, can be facilitated by grinding or ball milling. This mechanochemical approach has been successfully applied to various organic transformations.

In cases where a solvent is necessary, the use of environmentally benign alternatives is a key strategy. Water is an excellent green solvent due to its non-toxicity, availability, and non-flammability. Catalytic transfer hydrogenation of ketones, a common method for producing alcohols, has been successfully performed in aqueous media. For the reduction of fluorinated ketones, the solubility of the substrate in water can be a challenge. However, the use of co-solvents or phase-transfer catalysts can overcome this limitation.

Other promising green solvents include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a viable substitute for tetrahydrofuran (THF) and offers advantages such as lower peroxide formation and easier separation from water.

Cyclopentyl methyl ether (CPME): This solvent is known for its stability, higher boiling point, and resistance to peroxide formation, making it a safer and more efficient alternative to other ether solvents.

Supercritical fluids: Supercritical carbon dioxide (scCO₂) is a non-toxic, non-flammable, and inexpensive solvent that can be used for various chemical reactions. Its properties can be tuned by adjusting pressure and temperature, allowing for enhanced solubility and reaction rates.

It is also noteworthy that fluorinated alcohols themselves can act as effective reaction media for certain transformations. Their unique properties, such as strong hydrogen-bond donating ability and low nucleophilicity, can promote reactions without the need for additional catalysts. This approach, where the product or a similar compound acts as the solvent, is an elegant example of green chemistry.

Table 1: Comparison of Environmentally Benign Solvents

| Solvent | Key Advantages | Potential Applications in Fluorinated Alcohol Synthesis |

| Water | Non-toxic, non-flammable, abundant, inexpensive. | Catalytic transfer hydrogenation. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resource-derived, lower peroxide formation than THF. | Reduction reactions with metal hydrides. |

| Cyclopentyl methyl ether (CPME) | High stability, resistance to peroxide formation. | Grignard reactions and other organometallic syntheses. |

| Supercritical CO₂ (scCO₂) | Non-toxic, non-flammable, tunable properties. | Catalytic hydrogenations and extractions. |

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The goal is to design synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste.

The primary route to this compound is the reduction of 1,1,1,2,2,3,3-heptafluoropentan-2-one. The atom economy of this reaction is highly dependent on the choice of reducing agent.

Catalytic Hydrogenation:

This method involves the use of hydrogen gas (H₂) and a catalyst (e.g., palladium, platinum, or ruthenium).

Reaction: C₅H₃F₇O + H₂ → C₅H₅F₇O

The atom economy for this reaction is calculated as follows:

Molecular weight of this compound (C₅H₅F₇O) ≈ 214.08 g/mol

Molecular weight of 1,1,1,2,2,3,3-heptafluoropentan-2-one (C₅H₃F₇O) ≈ 212.06 g/mol

Molecular weight of Hydrogen (H₂) ≈ 2.02 g/mol

Atom Economy = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% Atom Economy = (214.08 / (212.06 + 2.02)) x 100% ≈ 100%

Catalytic hydrogenation represents an ideal scenario in terms of atom economy, as all the atoms of the reactants are incorporated into the final product.

Transfer Hydrogenation:

In this approach, a hydrogen donor molecule, such as isopropanol (B130326) or formic acid, is used in the presence of a catalyst.

Reaction (using isopropanol): C₅H₃F₇O + C₃H₈O → C₅H₅F₇O + C₃H₆O

While highly effective, the atom economy is lower than that of direct hydrogenation because a byproduct (acetone, in this case) is generated.

Hydride Reductions:

The use of metal hydrides like sodium borohydride (NaBH₄) is a common laboratory method for ketone reduction.

Reaction (simplified stoichiometry): 4C₅H₃F₇O + NaBH₄ + 4H₂O → 4C₅H₅F₇O + NaB(OH)₄

The atom economy of this reaction is significantly lower due to the formation of inorganic byproducts.

Table 2: Atom Economy of Different Reduction Methods for 1,1,1,2,2,3,3-heptafluoropentan-2-one

| Reduction Method | Reducing Agent | Byproducts | Atom Economy (%) |

| Catalytic Hydrogenation | H₂ | None | ~100 |

| Transfer Hydrogenation | Isopropanol | Acetone | < 100 |

| Hydride Reduction | NaBH₄ | Sodium borate (B1201080) salts | Significantly < 100 |

Chemical Reactivity and Transformative Chemistry of 3,3,4,4,5,5,5 Heptafluoropentan 2 Ol

Role as a Hydrogen Bond Donor and its Impact on Reaction Dynamics

Fluorinated alcohols, including 3,3,4,4,5,5,5-heptafluoropentan-2-ol, are recognized for their strong hydrogen bond donating capabilities. The electron-withdrawing fluorine atoms increase the partial positive charge on the hydroxyl hydrogen, making it a more effective hydrogen bond donor compared to its non-fluorinated counterparts. This enhanced acidity plays a crucial role in its ability to activate substrates and influence reaction pathways.

In various reactions, this compound can act as a hydrogen-bond donor to polarize reactants, stabilize transition states, and enhance the rate of chemical transformations. For instance, in reactions where a leaving group's departure is the rate-determining step, hydrogen bonding from the fluorinated alcohol can stabilize the developing negative charge on the leaving group, thereby accelerating the reaction.

This property is particularly significant in reactions such as Friedel-Crafts alkylations, where the fluorinated alcohol can activate the electrophile, facilitating its addition to an aromatic ring. rsc.orgrsc.orgscispace.comnih.gov The ability of fluorinated alcohols to form strong hydrogen bonds without being overly nucleophilic makes them valuable solvents or co-solvents for a range of organic reactions.

Investigation of Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of this compound can participate in nucleophilic substitution reactions, primarily through its conversion into a better leaving group. A common strategy to achieve this is through the Williamson ether synthesis, where the alcohol is first deprotonated by a strong base to form an alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide to form an ether. researchgate.netrsc.org

The general scheme for the Williamson ether synthesis is as follows:

Deprotonation: R-OH + Base → R-O⁻ + [H-Base]⁺ (where R = CH₃CH(CF₂)₃CF₃)

Nucleophilic Attack: R-O⁻ + R'-X → R-O-R' + X⁻ (where R' is an alkyl group and X is a halide)

The reactivity of the alkoxide is a key factor in the success of this reaction. The electron-withdrawing nature of the heptafluoropropyl group can influence the nucleophilicity of the corresponding alkoxide.

| Reactant 1 | Reactant 2 | Base | Product | Reaction Type |

| This compound | Alkyl Halide (e.g., CH₃I) | Strong Base (e.g., NaH) | 2-Alkoxy-3,3,4,4,5,5,5-heptafluoropentane | Williamson Ether Synthesis |

This table represents a general reaction scheme; specific yields and conditions would vary based on the chosen alkyl halide and base.

Electrophilic Reactions and Transformations

While the hydroxyl group is nucleophilic, the presence of the electron-withdrawing heptafluoropropyl group can render the alcohol less susceptible to direct electrophilic attack on the oxygen atom compared to non-fluorinated alcohols. However, this compound can participate in electrophilic reactions under certain conditions.

As mentioned, fluorinated alcohols can act as effective solvents and promoters for reactions like the Friedel-Crafts alkylation. rsc.orgrsc.orgscispace.comnih.gov In this context, the alcohol's role is primarily as a hydrogen-bond donor to activate the electrophile, rather than being the primary reactant. The general mechanism involves the activation of an electrophile (e.g., an alkene) by the fluorinated alcohol, followed by attack from an aromatic ring.

| Aromatic Substrate | Electrophile | Promoter/Solvent | Product |

| Indole | β-Nitroalkene | This compound (as a representative fluorinated alcohol) | Alkylated Indole |

This table illustrates the role of a fluorinated alcohol as a promoter in a representative Friedel-Crafts reaction.

Oxidation and Reduction Chemistry of the Alcohol Functionality

As a secondary alcohol, this compound can be oxidized to the corresponding ketone, 3,3,4,4,5,5,5-heptafluoropentan-2-one. This transformation can be achieved using various oxidizing agents common in organic synthesis.

Conversely, the ketone can be reduced back to the secondary alcohol. This reversible process is a fundamental transformation in organic chemistry.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | Oxidizing Agent (e.g., PCC, Swern oxidation) | 3,3,4,4,5,5,5-Heptafluoropentan-2-one | Oxidation |

| 3,3,4,4,5,5,5-Heptafluoropentan-2-one | Reducing Agent (e.g., NaBH₄, LiAlH₄) | This compound | Reduction |

This table outlines the general oxidation and reduction reactions of the alcohol functionality.

Reactions with Perfluoroalkyl-Substituted Moieties

The presence of a perfluoroalkyl chain in this compound influences its reactivity and makes it a valuable building block for the synthesis of other fluorous molecules. Reactions with other perfluoroalkyl-substituted moieties can lead to the formation of highly fluorinated ethers and other derivatives.

For example, the alcohol can react with perfluoroalkyl iodides in the presence of a suitable catalyst to form new carbon-oxygen bonds, leading to the synthesis of complex fluorous ethers. rsc.org These reactions are often facilitated by radical initiators or transition metal catalysts.

Metal-Catalyzed Transformations and Coordination Chemistry

The hydroxyl group of this compound can be a directing group in metal-catalyzed reactions, facilitating transformations at other positions in the molecule. While specific examples for this particular alcohol are not extensively documented, the principles of metal-catalyzed reactions of alcohols are applicable.

For instance, rhodium-catalyzed reactions are known to be effective for various transformations involving alcohols. rsc.orgrsc.orgresearchgate.netresearchgate.net Copper-catalyzed cross-coupling reactions are also a powerful tool for forming carbon-heteroatom bonds, and derivatives of this compound could potentially be used in such reactions. researchgate.net

The oxygen atom of the hydroxyl group has lone pairs of electrons and can therefore act as a ligand to coordinate with metal centers. The formation of such coordination complexes can activate the alcohol for further reactions or be of interest in the field of inorganic and organometallic chemistry. However, detailed studies on the coordination chemistry of this compound are not widely available.

Novel Derivatization and Functionalization Strategies

The unique properties of this compound make it an attractive starting material for the synthesis of novel fluorinated compounds. Derivatization strategies can target either the hydroxyl group or, under more forcing conditions, the C-H bonds of the methyl group.

One important derivatization is the synthesis of chiral esters. nih.gov By reacting the alcohol with a chiral carboxylic acid or its derivative, a diastereomeric mixture of esters can be formed, which may be separable by chromatography. Alternatively, enzymatic resolutions can be employed to selectively acylate one enantiomer of the racemic alcohol, providing access to enantioenriched starting materials and products. escholarship.org

Functionalization of the methyl group would likely require radical-based approaches or strong bases to deprotonate the C-H bonds, which are less acidic than the O-H bond.

| Reaction Type | Reagents | Product Type |

| Esterification | Chiral Carboxylic Acid/Acyl Chloride | Chiral Ester |

| Enzymatic Acylation | Acyl Donor, Lipase | Enantioenriched Ester and Alcohol |

This table summarizes potential derivatization strategies for this compound.

Stereochemical Investigations of 3,3,4,4,5,5,5 Heptafluoropentan 2 Ol

Enantioselective Synthesis of (R)- and (S)-3,3,4,4,5,5,5-Heptafluoropentan-2-ol

The synthesis of single enantiomers of chiral molecules is a fundamental challenge in organic chemistry. For 3,3,4,4,5,5,5-heptafluoropentan-2-ol, obtaining the (R)- and (S)-enantiomers in high purity requires methods that can effectively control the three-dimensional arrangement of atoms around the chiral center at the C-2 position. Enantioselective synthesis is typically achieved through asymmetric catalysis or the use of chiral auxiliaries.

Asymmetric catalysis involves the use of a chiral catalyst to selectively produce one enantiomer of a product from a prochiral substrate. While specific studies on the asymmetric catalytic synthesis of this compound are not extensively documented, the synthesis of structurally similar chiral trifluoromethyl carbinols provides a model for potential approaches. The enantioselective aldol (B89426) reaction with trifluoromethyl ketones, for instance, is a direct method for creating such chiral tertiary alcohols. nih.gov

One common strategy is the asymmetric reduction of the corresponding prochiral ketone, 3,3,4,4,5,5,5-heptafluoropentan-2-one. This can be accomplished using chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands, or through organocatalysis. For example, bifunctional organocatalysts, like those derived from cinchonidine, have been used in vinylogous aldol reactions to produce chiral trifluoromethyl alcohols with moderate to good enantioselectivity. nih.gov

Table 1: Illustrative Examples of Organocatalysts in Asymmetric Aldol Reactions for Chiral Fluorinated Alcohol Synthesis (Note: This data is based on the synthesis of analogous compounds and serves as a model for potential application to this compound)

| Catalyst | Substrate | Product | Enantiomeric Excess (ee) |

| Quinine-derived squaramide | 2,2,2-trifluoroacetophenone | Chiral trifluoromethyl carbinol | 79% nih.gov |

| Cinchonidine-derived thiourea | 4-Bromo-2,2,2-trifluoroacetophenone | Chiral trifluoromethyl carbinol | 56% nih.gov |

| Quinine | Alkylidenepyrazolone & trifluoromethyl ketone | Chiral tertiary trifluoromethyl carbinol | 38% nih.gov |

These examples demonstrate that the choice of catalyst and the substrate's electronic properties significantly influence the reaction's yield and enantioselectivity. nih.gov

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. wikipedia.org This method is highly effective due to its predictability and applicability to a wide range of substrates. williams.edu

For the synthesis of (R)- or (S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol, a chiral auxiliary could be attached to a precursor molecule. For instance, an ester of 3,3,4,4,5,5,5-heptafluoropent-1-enoic acid could be formed with a chiral alcohol. Subsequent diastereoselective reduction of the double bond and removal of the auxiliary would yield the desired chiral alcohol. Commonly used chiral auxiliaries include oxazolidinones and pseudoephedrine. wikipedia.orgnih.gov

The general workflow for using a chiral auxiliary involves:

Attaching the chiral auxiliary to the substrate. wikipedia.org

Performing a diastereoselective reaction to create the new stereocenter.

Removing the auxiliary to yield the final enantiomerically pure product. wikipedia.org

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Reaction | Key Features |

| Oxazolidinones | Aldol reactions, Alkylations | High diastereoselectivity, predictable stereochemistry. wikipedia.orgwilliams.edu |

| Pseudoephedrine | Alkylation of amides | Readily available in both enantiomeric forms, efficient removal and recovery. nih.govsci-hub.se |

| Camphorsultam | Various asymmetric transformations | High stereocontrol, crystalline derivatives aid in purification. |

Diastereoselective Transformations Involving this compound

When a molecule already contains a stereocenter, as in the case of (R)- or (S)-3,3,4,4,5,5,5-heptafluoropentan-2-ol, any subsequent reaction that creates a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions are those that favor the formation of one diastereomer over another.

For instance, if (R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol is used as a chiral building block, its hydroxyl group could direct the stereochemical outcome of a reaction at a different position in the molecule. An example could be the esterification of the alcohol with an unsaturated carboxylic acid, followed by a diastereoselective cyclization or addition reaction across the double bond. The existing stereocenter at C-2 would influence the approach of reagents, leading to a preferential formation of one diastereomer. Cascade reactions, such as inter-intramolecular double Michael additions, are known to produce highly functionalized cyclic compounds with excellent diastereoselectivity. beilstein-journals.org

Stereochemical Retention and Inversion in Reactions

Reactions at the chiral center of this compound can proceed with either retention of the original configuration, inversion to the opposite configuration, or racemization. The outcome is highly dependent on the reaction mechanism.

Inversion of Configuration: This is characteristic of S(_N)2 reactions, where the nucleophile attacks the carbon atom from the side opposite to the leaving group. libretexts.org For example, if the hydroxyl group of (R)-3,3,4,4,5,5,5-heptafluoropentan-2-ol were converted to a good leaving group (like a tosylate), its subsequent displacement by a nucleophile via an S(_N)2 mechanism would lead to the (S)-product. libretexts.org

Racemization: This typically occurs in S(_N)1 reactions, where a planar carbocation intermediate is formed. stackexchange.com The nucleophile can then attack this intermediate from either face with equal probability, leading to a mixture of both enantiomers. stackexchange.com However, complete racemization is not always observed, as ion pairing can sometimes lead to a slight preference for inversion. stackexchange.com

The choice of ligand in metal-catalyzed cross-coupling reactions can also dictate whether a reaction proceeds with retention or inversion. nih.gov

Configurational Stability and Racemization Studies

Configurational stability refers to the ability of a chiral molecule to resist racemization, the process by which an enantiomerically pure sample converts into a mixture of equal parts of both enantiomers. For this compound, the chiral center is a secondary alcohol.

Racemization can occur if the C-2 proton is acidic enough to be removed, forming a planar enolate or a related intermediate, which would then be protonated non-stereoselectively. However, given the structure, this is unlikely under normal conditions. More relevant pathways for racemization would involve reversible reactions at the stereocenter, such as oxidation to the ketone followed by reduction, or conditions that promote an S(_N)1-type substitution of the hydroxyl group.

Studying the configurational stability would involve subjecting an enantiomerically pure sample of the alcohol to various conditions (e.g., heat, acid, base) and monitoring its optical rotation or enantiomeric excess over time using techniques like chiral chromatography. The results of such studies are crucial for applications where maintaining enantiomeric purity is essential.

Spectroscopic Characterization Techniques for Structural Elucidation of 3,3,4,4,5,5,5 Heptafluoropentan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3,3,4,4,5,5,5-Heptafluoropentan-2-ol, leveraging the magnetic properties of ¹H, ¹³C, and ¹⁹F nuclei to map out the molecular framework. numberanalytics.com

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum provides a direct assessment of the proton environments within the molecule. For this compound, three distinct proton signals are expected, corresponding to the methyl (CH₃), methine (CH), and hydroxyl (OH) groups.

Hydroxyl Proton (-OH): A singlet, typically broad, whose chemical shift is sensitive to solvent, concentration, and temperature.

Methine Proton (-CH-): This proton is adjacent to both the hydroxyl group and the heavily fluorinated ethyl group. Its signal is expected to be shifted significantly downfield and appear as a complex multiplet due to coupling with the three protons of the methyl group and potential long-range coupling to the fluorine atoms on the adjacent CF₂ group.

Methyl Protons (-CH₃): These protons are adjacent to the methine proton, resulting in a signal that is split into a doublet.

The strong electron-withdrawing effect of the heptafluoropropyl group causes a downfield shift for all proton signals compared to a non-fluorinated analogue.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| -CH₃ | ~1.3 - 1.5 | Doublet (d) | ³J(H-H) ≈ 6-7 Hz |

| -CH- | ~4.0 - 4.5 | Multiplet (m) | ³J(H-H), ³J(H-F) |

¹³C NMR for Carbon Skeleton and Fluorine Effects

¹³C NMR spectroscopy reveals the carbon backbone of the molecule. Due to the molecule's asymmetry, five distinct carbon signals are anticipated. The presence of fluorine atoms introduces significant effects on the ¹³C spectrum, namely large one-bond (¹J(C-F)) and smaller multi-bond (ⁿJ(C-F)) coupling constants, which split the signals of the fluorinated carbons into complex multiplets. udel.edu

C1 (-CH₃): The methyl carbon will appear at the highest field (lowest ppm value).

C2 (-CH(OH)-): This carbon, bonded to oxygen, will be shifted downfield. It will also exhibit coupling to the fluorine atoms on C3.

C3, C4, C5 (-CF₂-CF₂-CF₃): These carbons are directly bonded to highly electronegative fluorine atoms, causing them to resonate at lower field. Their signals will be characterized by large C-F coupling constants, resulting in complex splitting patterns (e.g., triplet of triplets). oregonstate.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C1 (CH₃) | ~15 - 25 | Singlet or small multiplet |

| C2 (CHOH) | ~65 - 75 | Triplet (t) or multiplet (m) |

| C3 (CF₂) | ~110 - 125 | Triplet of triplets (tt) or multiplet (m) |

| C4 (CF₂) | ~110 - 125 | Triplet of quartets (tq) or multiplet (m) |

¹⁹F NMR for Fluorine Atom Environments

¹⁹F NMR is an exceptionally sensitive and informative technique for characterizing organofluorine compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The spectrum of this compound is expected to show three distinct signals for the three chemically non-equivalent fluorine environments (-CF₃, -CF₂-, and -CF₂-). The wide chemical shift range of ¹⁹F NMR ensures excellent signal dispersion. numberanalytics.com

-CF₃ Group: The signal for the terminal trifluoromethyl group will appear as a triplet, due to coupling with the two fluorine atoms of the adjacent methylene (B1212753) (-CF₂-) group.

-CF₂- Group (C4): This central fluorine environment will be split by both the -CF₃ group (into a quartet) and the other -CF₂- group (into a triplet), resulting in a complex multiplet, likely a quartet of triplets.

-CF₂- Group (C3): This fluorine environment, adjacent to the chiral carbon, will be split by the neighboring -CF₂- group (into a triplet). It may also exhibit smaller, long-range coupling to the methine proton.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound (Referenced to CFCl₃)

| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J) |

|---|---|---|---|

| -CF₃ | ~ -81 to -83 | Triplet (t) | ³J(F-F) |

| -CF₂- (C4) | ~ -124 to -127 | Multiplet (m) | ³J(F-F), ²J(F-F) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in this compound. researchgate.net The spectra are dominated by characteristic absorptions corresponding to specific bond vibrations.

O-H Stretch: A strong and broad absorption band in the IR spectrum, typically in the range of 3200–3600 cm⁻¹, is characteristic of the hydroxyl group involved in hydrogen bonding.

C-H Stretch: Absorptions in the 2850–3000 cm⁻¹ region correspond to the stretching vibrations of the C-H bonds in the methyl and methine groups.

C-O Stretch: A strong band in the fingerprint region, around 1050-1150 cm⁻¹, is indicative of the C-O stretching vibration of the secondary alcohol.

C-F Stretches: Very strong and intense absorption bands in the 1000–1400 cm⁻¹ region are the hallmark of C-F bonds. The multiplicity of bands in this region reflects the various C-F stretching modes within the heptafluoropropyl group.

Raman spectroscopy provides complementary information, with C-H and C-C bond vibrations often showing strong signals. mdpi.comias.ac.in

Table 4: Key Vibrational Frequencies for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Intensity (IR) |

|---|---|---|---|

| Hydroxyl | O-H stretch | 3200 - 3600 | Strong, Broad |

| Alkyl | C-H stretch | 2850 - 3000 | Medium |

| Alcohol | C-O stretch | 1050 - 1150 | Strong |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) in the mass spectrum corresponds to the mass of the intact molecule. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula, C₅H₅F₇O.

Fragmentation of the molecular ion provides structural clues. libretexts.orgchemguide.co.uk For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom, leading to the loss of a methyl radical (•CH₃) or a heptafluoropropyl radical (•C₃F₇). The formation of stable fragment ions is a dominant process. libretexts.org

Loss of Water: Dehydration can lead to a peak at M-18.

Cleavage of the Fluoroalkyl Chain: Fragmentation within the fluorinated chain can produce a series of characteristic ions, such as [C₂F₅]⁺ and [CF₃]⁺.

Advanced Spectroscopic Methods (e.g., 2D NMR, X-ray Crystallography of Derivatives)

For an unequivocal and detailed structural elucidation, advanced spectroscopic methods can be utilized.

2D NMR Spectroscopy: Two-dimensional NMR experiments provide correlation data that establishes atomic connectivity.

COSY (Correlation Spectroscopy): Would show correlation between the ¹H signals of the -CH- and -CH₃ groups, confirming their connectivity.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Correlates the ¹H signals with their directly attached ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): Establishes long-range (2-3 bond) correlations between proton and carbon atoms, which is invaluable for piecing together the molecular skeleton. rsc.orgrsc.org For instance, it could show a correlation between the methyl protons and the carbinol carbon (C2).

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): Can reveal through-space proximity between protons and fluorine atoms, aiding in conformational analysis.

X-ray Crystallography of Derivatives: As this compound is a liquid at room temperature, X-ray crystallography cannot be performed on the compound itself. However, a solid crystalline derivative (e.g., a benzoate, tosylate, or urethane) could be synthesized. Single-crystal X-ray diffraction analysis of such a derivative would provide the definitive three-dimensional structure, including precise bond lengths, bond angles, and stereochemical information. acs.orgwikipedia.orgmdpi.com

Computational Chemistry and Theoretical Studies on 3,3,4,4,5,5,5 Heptafluoropentan 2 Ol

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 3,3,4,4,5,5,5-heptafluoropentan-2-ol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to elucidate the distribution of electrons within the molecule and the nature of its chemical bonds.

The presence of seven highly electronegative fluorine atoms significantly influences the electronic properties of the molecule. These calculations can reveal the inductive effect of the heptafluoropropyl group, which withdraws electron density from the rest of the molecule, including the hydroxyl group. This electron-withdrawing effect is expected to increase the acidity of the hydroxyl proton compared to its non-fluorinated analogues.

Molecular orbital (MO) analysis, a common output of quantum chemical calculations, provides a detailed picture of the bonding and anti-bonding orbitals. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are involved in chemical reactivity. For this compound, the HOMO is likely to be localized on the oxygen atom of the hydroxyl group, while the LUMO may be distributed over the carbon-fluorine bonds. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Conformational Analysis and Energy Landscapes

The flexibility of the carbon-carbon single bonds in this compound allows it to adopt various conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies, thus defining the potential energy landscape of the molecule.

Computational methods can be used to perform a systematic scan of the dihedral angles of the rotatable bonds to locate the energy minima corresponding to stable conformations and the transition states that connect them. The rotational barriers between different conformers can also be calculated, providing information about the flexibility of the molecule.

For this compound, the key rotational bonds are the C2-C3 and C3-C4 bonds. The bulky and highly fluorinated heptafluoropropyl group is expected to impose significant steric constraints, influencing the preferred conformations. The relative energies of the different conformers will be a balance between minimizing steric hindrance and optimizing electronic interactions, such as intramolecular hydrogen bonding between the hydroxyl proton and a fluorine atom. While such O-H···F hydrogen bonds are generally weak, they can play a role in stabilizing certain conformations. acs.org

The table below illustrates a hypothetical relative energy profile for different conformers of this compound, which could be obtained from quantum chemical calculations.

| Conformer | Dihedral Angle (H-O-C2-C3) | Dihedral Angle (O-C2-C3-C4) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 180° (anti) | 0.00 |

| B | 180° (anti) | 180° (anti) | 1.5 |

| C | 60° (gauche) | 60° (gauche) | 2.8 |

Molecular Dynamics Simulations for Solvent Interactions and Reaction Pathways

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment, such as a solvent. aip.org For this compound, MD simulations can provide a detailed picture of how the molecule interacts with solvent molecules, particularly in aqueous solutions.

Due to the presence of both a hydrophilic hydroxyl group and a lipophilic (and fluorophilic) heptafluoropropyl group, this compound is an amphiphilic molecule. MD simulations can reveal the structure of the solvation shell around the molecule. It is expected that water molecules will form hydrogen bonds with the hydroxyl group, while the interactions with the fluorinated chain will be different. Studies on similar fluoroalcohols have shown that they can promote the structure of water in their vicinity. aip.org

MD simulations can also be used to explore the potential energy surface of chemical reactions in which this compound is involved, either as a reactant, a solvent, or a catalyst. By simulating the trajectory of the reacting molecules over time, it is possible to identify the reaction pathway, locate the transition state, and calculate the activation energy. This information is crucial for understanding the kinetics and mechanism of the reaction.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry can be used to predict various spectroscopic parameters of this compound, such as its Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can be compared with experimental data to validate the computational models and to aid in the interpretation of experimental spectra.

The prediction of NMR chemical shifts, particularly for ¹H, ¹³C, and ¹⁹F nuclei, is a valuable application of quantum chemical calculations. The calculated shielding tensors can be converted into chemical shifts, which can then be compared with experimental values. The accuracy of these predictions is often high enough to assist in the assignment of complex spectra.

Similarly, the vibrational frequencies and intensities of the molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum can be compared with the experimental spectrum to identify the characteristic vibrational modes of the molecule. Discrepancies between the predicted and experimental spectra can often be attributed to solvent effects or anharmonicity, which can be further investigated with more advanced computational models.

Below is a hypothetical table comparing predicted and experimental spectroscopic data for this compound.

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (OH) | 3.5 ppm | 3.6 ppm |

| ¹³C NMR Chemical Shift (C2) | 68.0 ppm | 68.5 ppm |

| ¹⁹F NMR Chemical Shift (CF₃) | -81.0 ppm | -81.5 ppm |

| IR Frequency (O-H stretch) | 3600 cm⁻¹ | 3620 cm⁻¹ |

Theoretical Insights into Hydrogen Bonding Networks

The hydroxyl group of this compound can act as a strong hydrogen bond donor, while the oxygen and, to a lesser extent, the fluorine atoms can act as hydrogen bond acceptors. acs.org Theoretical studies can provide a detailed understanding of the hydrogen bonding networks formed by this molecule, both in the pure liquid and in solution.

Quantum chemical calculations can be used to determine the geometry and energy of hydrogen-bonded dimers and larger clusters of this compound. These calculations can reveal the preferred orientation of the molecules in the hydrogen-bonded network and the strength of the hydrogen bonds.

Mechanistic Elucidation of Reactions Catalyzed or Promoted by Fluorinated Alcohols

Fluorinated alcohols, including this compound, are known to promote or catalyze a variety of chemical reactions. researchgate.net Their ability to form strong hydrogen bonds can stabilize transition states and reaction intermediates, thereby accelerating the reaction rate. Computational chemistry plays a crucial role in elucidating the mechanisms of these reactions.

By calculating the potential energy surface of a reaction in the presence of this compound, it is possible to identify the role of the alcohol in the reaction mechanism. For example, the alcohol may act as a proton shuttle, facilitate the departure of a leaving group through hydrogen bonding, or activate a reactant by forming a hydrogen-bonded complex.

These computational studies can provide a detailed, step-by-step picture of the reaction mechanism, including the structures of all intermediates and transition states. This information is invaluable for understanding the factors that control the reactivity and selectivity of the reaction and for designing more efficient catalytic systems. The remarkable solvent effects of fluorinated alcohols on transition metal-catalyzed C-H functionalizations, for instance, have been a subject of interest where computational studies could shed light on the specific role of the alcohol. rsc.org

Advanced Applications in Organic Synthesis and Catalysis Utilizing 3,3,4,4,5,5,5 Heptafluoropentan 2 Ol

3,3,4,4,5,5,5-Heptafluoropentan-2-ol as a Reaction Medium and Promoter

The utility of this compound as a reaction medium and promoter is rooted in its strong hydrogen-bond-donating ability, high polarity, and low nucleophilicity. These properties are analogous to those of more commonly studied fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE). The electron-withdrawing nature of the heptafluoropropyl group significantly increases the acidity of the hydroxyl proton, making it a powerful solvent for stabilizing charged intermediates and activating substrates.

Fluorinated alcohols are known to promote reactions that are typically sluggish or require a catalyst. This "pseudo-catalytic" effect arises from their ability to activate electrophiles and stabilize leaving groups through strong hydrogen bonding. While specific studies detailing the use of this compound in this exact capacity are not prevalent in the literature, its structural similarity to HFIP suggests it would be effective in promoting a range of formally uncatalyzed reactions.

For instance, reactions such as the Nazarov cyclization, Pictet-Spengler reaction, and various glycosylation reactions often show significant rate enhancements in fluorinated alcohol media. The proposed role of the fluorinated alcohol is to protonate or strongly hydrogen-bond to a key functional group, thereby lowering the activation energy of the reaction.

Table 1: Examples of Uncatalyzed Reactions Potentially Promoted by this compound (Based on Analogy with HFIP/TFE)

| Reaction Type | Substrate Class | Role of Fluorinated Alcohol | Expected Outcome |

| Nazarov Cyclization | Divinyl Ketones | Activation of the carbonyl group, stabilization of the pentadienyl cation | Accelerated cyclization to cyclopentenones |

| Pictet-Spengler | Tryptamines and Aldehydes/Ketones | Activation of the carbonyl component, stabilization of the iminium ion intermediate | Efficient synthesis of tetrahydro-β-carbolines |

| Glycosylation | Glycosyl Donors and Acceptors | Activation of the glycosyl donor, stabilization of the oxocarbenium-like transition state | Increased rate and stereoselectivity of glycosidic bond formation |

The use of this compound as a solvent can profoundly influence the reactivity and selectivity of various organic transformations. Its high ionizing power and low nucleophilicity make it an excellent medium for reactions proceeding through cationic intermediates, minimizing solvent-related side products.

In transition metal-catalyzed reactions, this fluorinated alcohol can impact the catalytic cycle in several ways. It can influence the coordination sphere of the metal center, promote reductive elimination, and stabilize catalytically active species. For example, in palladium-catalyzed cross-coupling reactions, the use of a fluorinated alcohol can lead to higher yields and faster reaction times, particularly in challenging cases involving sterically hindered substrates or less reactive coupling partners.

The chemoselectivity of a reaction can also be controlled by the choice of a fluorinated alcohol solvent. For substrates with multiple reactive sites, the strong hydrogen-bonding ability of this compound can selectively shield or activate one functional group over another, directing the reagent to the desired position.

One of the most significant recent applications of fluorinated alcohols is in the field of C–H functionalization. These reactions, which involve the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond, are of immense interest for their atom and step economy. However, they often suffer from high activation barriers and issues with selectivity.

Fluorinated alcohols like this compound are believed to facilitate C–H activation in several ways. They can promote the generation of a more electrophilic and reactive catalytic species, assist in the protonolysis of metal-carbon bonds in catalytic cycles, and stabilize key intermediates. The unique solvent environment can also influence the regioselectivity of C–H functionalization, favoring reactions at positions that might be disfavored in other solvents. For instance, in reactions directed by a coordinating group, the fluorinated alcohol can enhance the electrophilicity of the metal center, leading to more efficient C–H cleavage.

Table 2: Potential Roles of this compound in C–H Functionalization

| C–H Functionalization Type | Proposed Role of the Fluorinated Alcohol | Potential Benefit |

| Directed C(sp²)–H Activation | Enhancing the electrophilicity of the transition metal catalyst. | Increased reaction efficiency and broader substrate scope. |

| Non-directed C(sp²)–H Arylation | Stabilizing cationic intermediates and promoting the desired bond formation. | Improved yields and regioselectivity. |

| C(sp³)–H Activation | Assisting in the cleavage of the strong C–H bond through stabilization of the transition state. | Enabling functionalization of typically unreactive aliphatic C–H bonds. |

Conclusion and Future Research Perspectives for 3,3,4,4,5,5,5 Heptafluoropentan 2 Ol

Summary of Key Academic Contributions

Direct academic contributions focusing exclusively on 3,3,4,4,5,5,5-heptafluoropentan-2-ol are limited. However, its significance can be understood in the context of the broader class of chiral fluorinated alcohols. The synthesis and application of such compounds are of considerable academic interest due to their potential as chiral building blocks in the synthesis of pharmaceuticals and agrochemicals. nih.gov The presence of the heptafluoropentyl group can significantly influence the acidity of the hydroxyl proton and the reactivity of the alcohol, making it a valuable substrate for studying reaction mechanisms and developing new synthetic methodologies.

Research in the field of organofluorine chemistry has established that fluorinated alcohols can act as unique solvents or promoters for organic reactions due to their strong hydrogen-bond donating ability and low nucleophilicity. researchgate.net While specific studies on this compound in this capacity are not prominent, its properties are expected to align with these general principles. The academic contribution of this compound, therefore, lies in its potential to expand the toolkit of chemists working in synthesis and catalysis, offering a platform to explore the nuanced effects of fluorine substitution.

Identification of Promising Avenues for Future Research

The structural features of this compound open up several promising avenues for future research, spanning from fundamental synthetic chemistry to advanced materials science.

Development of Novel Reaction Methodologies

A key area for future investigation is the development of novel and efficient synthetic routes to this compound, particularly enantioselective methods. The synthesis of chiral fluorinated alcohols is a significant challenge in organic chemistry, and new methods would be of great academic and industrial value. Furthermore, this compound can serve as a model substrate for the development of new reactions that are tolerant of or even enabled by the presence of a highly fluorinated moiety. This includes the exploration of its use in stereoselective transformations and as a precursor to other valuable fluorinated molecules.

Exploration of New Catalytic Applications

The unique properties of fluorinated alcohols suggest that this compound could find applications in catalysis. Its ability to act as a non-coordinating, polar solvent with strong hydrogen-bonding capabilities makes it a candidate for promoting reactions that are sensitive to the reaction medium. researchgate.net Future research could explore its use as a solvent or co-catalyst in a variety of transformations, including asymmetric catalysis where the formation of specific hydrogen-bonding interactions can influence stereoselectivity.

Advanced Computational Modeling for Predictive Understanding

Computational chemistry offers a powerful tool for understanding the properties and reactivity of this compound at a molecular level. siftdesk.orgscirp.org Future research in this area could focus on:

Conformational Analysis: Predicting the preferred conformations of the molecule and how they are influenced by the fluorinated chain.

Spectroscopic Predictions: Calculating spectroscopic data (e.g., NMR, IR) to aid in the characterization of the compound and its reaction products. ias.ac.inresearchgate.net

Reaction Mechanism Studies: Modeling the transition states and intermediates of reactions involving this alcohol to gain insights into its reactivity and selectivity.

These computational studies can guide experimental work and accelerate the discovery of new applications.

Integration with Materials Science and Nanotechnology

The incorporation of fluorinated moieties into materials can impart unique properties such as hydrophobicity, oleophobicity, and thermal stability. nih.gov this compound could serve as a building block for the synthesis of novel fluorinated polymers and functional materials. uchicago.edu Future research could explore its use in the development of:

Fluorinated Coatings: Creating surfaces with enhanced water and oil repellency.

Advanced Polymers: Synthesizing polymers with tailored thermal and chemical resistance.

Functional Nanomaterials: Utilizing the compound to modify the surface properties of nanoparticles for applications in drug delivery or imaging. mdpi.commatec-conferences.org

Broader Impact on Organofluorine Chemistry and Chemical Sciences

The study of this compound and related compounds has a broader impact on the advancement of organofluorine chemistry and the chemical sciences as a whole. Research into this and similar molecules contributes to a deeper understanding of the fundamental effects of fluorine substitution on molecular properties and reactivity. This knowledge is crucial for the rational design of new drugs, agrochemicals, and materials with improved efficacy and performance. nih.gov

The development of new synthetic methods for fluorinated compounds, driven by the need for molecules like this compound, expands the synthetic chemist's toolbox and enables the creation of increasingly complex and functional molecules. springernature.comsustech.edu.cn Furthermore, the exploration of the unique solvent properties of fluorinated alcohols can lead to greener and more efficient chemical processes. researchgate.net Ultimately, the investigation of this seemingly simple molecule contributes to the rich and ever-expanding field of organofluorine chemistry, with implications that reach across the scientific disciplines.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 3,3,4,4,5,5,5-Heptafluoropentan-2-ol with high purity?

- Methodological Answer : Synthesis requires precise control of fluorination steps to avoid incomplete substitution or side reactions. The compound (CAS 375-14-4) has a boiling point of 101–102°C and a density of 1.483 g/cm³, making fractional distillation under inert atmospheres essential for purification. Impurities like residual fluorinating agents (e.g., HF) must be removed via neutralization or aqueous washes .

Q. How should researchers handle this compound to mitigate safety risks in the lab?

- Methodological Answer : Safety protocols include using PPE (gloves, goggles, fume hoods) due to hazards such as skin/eye irritation (H315, H319) and respiratory sensitization (H335). Avoid exposure to heat, sparks, or moisture, as decomposition may release toxic gases like HF . Storage should be in airtight containers under inert gas to prevent hydrolysis .

Q. What analytical techniques are recommended for characterizing this fluorinated alcohol?

- Methodological Answer : Use NMR to confirm fluorine substitution patterns and GC-MS to verify purity. The molecular weight (214.08 g/mol) and distinct fluorine chemical shifts aid in spectral interpretation. FT-IR can identify hydroxyl stretching (~3300 cm) and C-F vibrations (1100–1250 cm) .

Advanced Research Questions

Q. How does the compound’s fluorinated structure influence its solvent properties in catalytic reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms enhance polarity and Lewis acidity, making it a potential solvent for fluorophobic or Lewis acid-catalyzed reactions. Compare its Kamlet-Taft parameters (e.g., β = hydrogen-bond acceptor strength) with non-fluorinated analogs to quantify solvent effects .

Q. What mechanisms govern its thermal decomposition, and how can these be experimentally analyzed?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry identifies decomposition products (e.g., HF, CO) above 150°C. Kinetic studies using Arrhenius plots can model degradation rates. Computational methods (DFT) predict bond dissociation energies, highlighting vulnerable C-F or C-O bonds .

Q. How can researchers address contradictory data on its stability in aqueous environments?

- Methodological Answer : Conduct controlled hydrolysis experiments under varying pH and humidity. Monitor degradation via NMR and ion chromatography for fluoride release. Cross-validate with computational models (e.g., COSMO-RS) to predict hydrolysis pathways .

Q. What strategies are effective for predicting its toxicity in the absence of comprehensive toxicological data?

- Methodological Answer : Use in silico tools like QSAR models or read-across approaches with structurally similar fluorinated alcohols (e.g., 2,2,3,3,4,4,5,5-octafluoro-1-pentanol, CAS 355-80-6). Validate predictions with in vitro assays (e.g., Ames test for mutagenicity, cell viability assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |